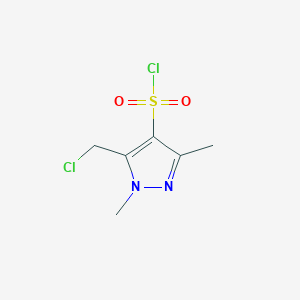![molecular formula C23H16FN3 B2755352 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-44-1](/img/structure/B2755352.png)
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times for various purposes .
Synthesis Analysis
The synthesis of quinoline allied pyrazole compounds involves treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. Protodeboronation of alkyl boronic esters is one of the reactions that quinoline derivatives can undergo . The reaction of hydroxylamine and a nitrile group is another example .Applications De Recherche Scientifique
Synthesis and Biological Activities
5-Benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline belongs to a class of compounds known for their complex heterocyclic structures and potential pharmacological properties. Research has shown the synthesis of tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which exhibit high affinity for the benzodiazepine (BZ) receptor. One study highlighted the synthesis of a compound with a binding affinity of 4 nM to the BZ receptor, indicating potent BZ antagonists within this series Francis et al., 1991.
Another area of interest is the environmentally friendly synthesis of heterocyclic ortho-quinones. L-proline-catalyzed synthesis procedures have been developed, demonstrating the ability to create structurally complex heterocyclic ortho-quinones in an atom-efficient manner, showcasing the compound's relevance in green chemistry Rajesh et al., 2011.
Insights into Pharmacophore and Molecular Interactions
Research into the pharmacophore of pyrazolo[4,3-c]quinolin-3-ones has provided insights into their high affinity for the central benzodiazepine receptor (BzR). Certain derivatives have shown subnanomolar concentration range binding affinities, offering potential as potent antagonists. This research has contributed to a deeper understanding of the hydrogen bonding receptor site and has paved the way for the development of ligands with varying profiles of efficacy Carotti et al., 2003.
Potential Therapeutic Values
The synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives have revealed inhibitors of acetylcholinesterase, suggesting potential therapeutic values in the treatment of neurological disorders Silva et al., 2011.
Environmental and Industrial Applications
Quinoxaline derivatives, including those structurally related to this compound, have shown significant industrial and pharmaceutical applications. One study demonstrated the synthesis and characterization of a novel isoxazolequinoxaline derivative with potential as an anti-cancer drug, highlighting the diverse applications of these compounds Abad et al., 2021.
Propriétés
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTZGFUAKEVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)


![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)

![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)




![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)


![N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2755290.png)
